2-(2-methoxyphenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide
CAS No.: 922128-14-1
Cat. No.: VC11893530
Molecular Formula: C19H20N2O5
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922128-14-1 |
|---|---|
| Molecular Formula | C19H20N2O5 |
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | 2-(2-methoxyphenoxy)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)acetamide |
| Standard InChI | InChI=1S/C19H20N2O5/c1-21-9-10-25-15-8-7-13(11-14(15)19(21)23)20-18(22)12-26-17-6-4-3-5-16(17)24-2/h3-8,11H,9-10,12H2,1-2H3,(H,20,22) |
| Standard InChI Key | PLONMQAHAMMZFA-UHFFFAOYSA-N |
| SMILES | CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)COC3=CC=CC=C3OC |
| Canonical SMILES | CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)COC3=CC=CC=C3OC |
Introduction
2-(2-methoxyphenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide is a complex organic compound belonging to the benzoxazepine class, which is known for its diverse biological activities. This compound features a unique combination of functional groups, including a methoxyphenoxy moiety and a tetrahydrobenzoxazepine derivative, contributing to its potential biological activity and chemical reactivity.
Synthesis Methods
The synthesis of 2-(2-methoxyphenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide typically involves multi-step organic reactions. These methods require careful selection of reaction conditions, such as temperature and solvent choice, as well as the use of appropriate catalysts and purification techniques like chromatography to optimize yields and purity.
Biological Activities and Potential Applications
Compounds with similar structures to 2-(2-methoxyphenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide often exhibit significant biological activities. Research into this compound could lead to advancements in treating conditions where benzoxazepine derivatives show promise, such as neurological disorders or inflammatory diseases.
| Potential Application | Description |
|---|---|
| Neurological Disorders | Potential therapeutic effects due to benzoxazepine structure |
| Inflammatory Diseases | Possible anti-inflammatory properties |
| Medicinal Chemistry | Candidate for further research and development |
Mechanism of Action
The exact mechanism of action for 2-(2-methoxyphenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide is not fully elucidated. Further studies using biochemical assays are necessary to clarify how this compound interacts with biological targets and to understand its potential modifications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume